molecular formula C17H23N5O B12185688 N-[4-(propan-2-yl)phenyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

N-[4-(propan-2-yl)phenyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

Cat. No.: B12185688
M. Wt: 313.4 g/mol
InChI Key: YQHOQPFZEZGTTL-UHFFFAOYSA-N
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Description

N-[4-(propan-2-yl)phenyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a complex organic compound that features a tetrazole ring, a cyclohexane ring, and a substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(propan-2-yl)phenyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide typically involves multiple steps. One common method starts with the preparation of the tetrazole ring, which can be synthesized through the cyclization of appropriate precursors under acidic conditions. The cyclohexane ring is then introduced through a series of substitution reactions, followed by the attachment of the substituted phenyl group. The final step involves the formation of the carboxamide group through an amidation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[4-(propan-2-yl)phenyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties .

Scientific Research Applications

N-[4-(propan-2-yl)phenyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound can be used to study the interactions between small molecules and biological targets, such as enzymes or receptors.

    Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

    Industry: In industrial applications, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity[][3].

Mechanism of Action

The mechanism of action of N-[4-(propan-2-yl)phenyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The tetrazole ring can form strong interactions with metal ions, making the compound useful in coordination chemistry. Additionally, the phenyl and cyclohexane rings can interact with hydrophobic regions of proteins or other biomolecules, potentially modulating their activity. The carboxamide group can form hydrogen bonds, further stabilizing these interactions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetrazole-containing molecules, such as:

Uniqueness

N-[4-(propan-2-yl)phenyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tetrazole ring, in particular, allows for strong interactions with metal ions and other biomolecules, making it a versatile compound for various applications.

Properties

Molecular Formula

C17H23N5O

Molecular Weight

313.4 g/mol

IUPAC Name

N-(4-propan-2-ylphenyl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide

InChI

InChI=1S/C17H23N5O/c1-13(2)14-6-8-15(9-7-14)19-16(23)17(10-4-3-5-11-17)22-12-18-20-21-22/h6-9,12-13H,3-5,10-11H2,1-2H3,(H,19,23)

InChI Key

YQHOQPFZEZGTTL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2(CCCCC2)N3C=NN=N3

Origin of Product

United States

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